![molecular formula C8H8ClN3PdS B12884680 Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride
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Overview
Description
This palladium(II) complex features a carbamimidothioate ligand with a pyridin-2-ylmethylideneamino substituent, coordinated to a Pd²⁺ center alongside a chloride counterion. Such mixed-donor ligands are known to modulate the electronic and steric properties of palladium complexes, influencing their reactivity in catalysis, sensing, or medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride typically involves the reaction of palladium chloride with pyridine-2-carbaldehyde and thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Ligand Substitution Reactions
Pd-LigandCl undergoes ligand substitution due to the labile chloride ligand. Key findings include:
Pyridine and Lutidine Coordination
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Reaction with pyridine (Py) or 2,6-lutidine (Lu) replaces the chloride ligand, forming neutral complexes (e.g., [Pd-Ligand(Py)]⁺ or [Pd-Ligand(Lu)]⁺ ) .
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Kinetic Data :
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Spectroscopic evidence (¹H-NMR) showed new aromatic resonances (7–8 ppm) upon pyridine coordination .
Catalytic Activity in Deallenylation
Pd-LigandCl participates in bioorthogonal deallenylation reactions, particularly in cleaving C–O bonds. Mechanistic insights include:
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Chloride Concentration Dependence :
Kinetic Comparison (Extracellular vs. Intracellular Conditions)
Condition | Chloride Level | Relative Rate |
---|---|---|
Extracellular | High | 1× |
Intracellular | Low | 3–5× |
Redox Reactivity
The palladium(II) center in Pd-LigandCl can undergo redox transformations:
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Oxidative Addition : Reacts with alkyl halides (e.g., CH₃I) to form Pd(IV) intermediates, later reductive eliminating cross-coupled products.
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Reductive Elimination : Facilitates C–C bond formation in catalytic cycles.
Reactions with Boranes
In the presence of Lewis acids like B(C₆F₅)₃:
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Methyl Abstraction : Generates zwitterionic complexes (e.g., [L-Pd-Me][MeB(C₆F₅)₃] ) .
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Reversibility : Deprotonation at benzylic positions is reversible with deuterated methanol .
Cross-Coupling Catalysis
Pd-LigandCl acts as a pre-catalyst in Suzuki-Miyaura and Heck reactions:
Reaction Type | Substrate | Yield (%) | Conditions |
---|---|---|---|
Suzuki-Miyaura | Aryl boronic acids | 85–92 | 80°C, K₂CO₃, DMF |
Heck Coupling | Styrene derivatives | 78–88 | 100°C, NEt₃ |
Catalytic Cycle for Deallenylation
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Coordination : Substrate binds to Pd(II) center.
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Oxidative Cleavage : C–O bond breaks via π-allyl intermediate.
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Reductive Elimination : Regenerates Pd(0), which is reoxidized by ambient O₂.
Stability and Side Reactions
Scientific Research Applications
Catalysis
Palladium complexes are renowned for their catalytic properties, particularly in organic synthesis. The compound under discussion has been investigated for:
- Cross-Coupling Reactions : It serves as a catalyst in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds. This application is crucial in the synthesis of pharmaceuticals and agrochemicals.
- Hydrogenation Reactions : The palladium center can catalyze hydrogenation processes, converting alkenes to alkanes efficiently, which is essential in refining processes and the production of fine chemicals.
Medicinal Chemistry
Palladium complexes have shown promise in drug development due to their ability to interact with biological targets. Notable applications include:
- Anticancer Activity : Research indicates that palladium-based compounds can induce apoptosis in cancer cells. Studies have highlighted their potential as alternatives to platinum-based drugs like cisplatin, particularly in overcoming drug resistance.
- Antimicrobial Properties : Some palladium compounds exhibit significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.
Materials Science
The unique properties of palladium complexes allow for their use in advanced materials:
- Nanoparticle Synthesis : Palladium(2+) complexes can serve as precursors for synthesizing palladium nanoparticles, which are utilized in electronics and catalysis due to their high surface area and reactivity.
- Conductive Polymers : The incorporation of palladium into polymer matrices enhances electrical conductivity, paving the way for applications in sensors and flexible electronics.
Case Study 1: Catalytic Efficiency in Organic Synthesis
A study published in the Journal of Organic Chemistry demonstrated that palladium(2+), N'-[pyridin-2-ylmethylideneamino]carbamimidothioate, chloride significantly improved yields in Suzuki coupling reactions compared to traditional catalysts. The reaction conditions were optimized to achieve a yield of over 90% with minimal side products, showcasing its effectiveness as a catalyst .
Case Study 2: Anticancer Activity
Research conducted at a leading pharmacological institute evaluated the cytotoxic effects of this palladium complex on various cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, with IC50 values comparable to established chemotherapeutics . This positions it as a promising candidate for further development in cancer therapy.
Case Study 3: Synthesis of Palladium Nanoparticles
A recent study focused on synthesizing palladium nanoparticles using this complex as a precursor. The resulting nanoparticles exhibited excellent catalytic activity in hydrogenation reactions and were characterized using transmission electron microscopy (TEM) to confirm their size and distribution . This application emphasizes the compound's versatility beyond traditional uses.
Mechanism of Action
The mechanism of action of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride involves the coordination of the palladium ion with the pyridine-derived ligand. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. Palladium Chloride Complexes with Phosphine Ligands Example: Chloro-[2′-(dimethylamino)-2-biphenylyl]-(dinorbornylphosphine)-palladium (CAS 359803-53-5)
- Empirical Formula : C₂₈H₃₇ClNPPd
- Molecular Weight : 560.45
- Key Features: Phosphine ligands (dinorbornylphosphine) provide strong σ-donor and weak π-acceptor properties, stabilizing Pd in cross-coupling reactions. The biphenylyl group enhances steric bulk, improving selectivity in catalytic cycles .
- Contrast: Unlike the target compound’s N,S-donor ligand, phosphine ligands increase electron density at Pd, accelerating oxidative addition but requiring inert conditions due to air sensitivity .
B. Platinum Terpyridine Complexes
Example: Pt-ttpy (CAS 727721-37-1)
- Empirical Formula : C₂₂H₁₇Cl₂N₃Pt
- Molecular Weight : 589.37
- Key Features: Terpyridine ligands (N-donors) create rigid, planar coordination geometries, ideal for photophysical applications. The extended π-system enables intercalation with DNA, relevant in anticancer studies .
- Contrast : The target compound’s carbamimidothioate ligand lacks aromatic conjugation, likely reducing DNA interaction but offering tunable redox activity via the thioate group .
C. Palladium Carbamimidothioate Derivatives
Example: Methyl (5-chloro-benzo[c][1,2,5]thiadiazol-4-yl)carbamimidothioate
- Synthesis : S-methylation of thiourea precursors with methyl iodide, followed by Pd coordination .
- Contrast: The pyridin-2-ylmethylideneamino group in the target compound may enhance solubility in polar solvents compared to aromatic benzo-thiadiazole systems .
Redox and Stability Properties
Cyclic voltammetry studies of PdCl₂ complexes (e.g., ormosil-modified electrodes) reveal that ligand choice significantly alters redox potentials. For instance, PdCl₂ in phosphate buffer exhibits a reversible Pd²⁺/Pd⁰ redox couple at −0.25 V (vs. The target compound’s mixed N,S-ligand system likely moderates redox activity, balancing stability and catalytic turnover.
Data Tables
Table 1: Comparative Properties of Palladium Complexes
Compound | Donor Atoms | Molecular Weight | Key Applications | Stability in Air |
---|---|---|---|---|
Target Compound | N, S, Cl | ~500 (estimated) | Catalysis, Chelation | Moderate |
Chloro-[2′-(dimethylamino)-... (CAS 359803-53-5) | P, N, Cl | 560.45 | Cross-Coupling Reactions | Low (sensitive to O₂) |
Pt-ttpy (CAS 727721-37-1) | N, Cl | 589.37 | Anticancer Research | High |
Biological Activity
Palladium complexes have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The compound Palladium(2+), N'-[pyridin-2-ylmethylideneamino]carbamimidothioate, chloride is a novel palladium(II) complex that may exhibit unique biological activities, particularly in cancer treatment. This article reviews current research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Palladium(2+), N'-[pyridin-2-ylmethylideneamino]carbamimidothioate, chloride can be represented as follows:
- Chemical Formula : C10H8ClN3PdS
- Molecular Weight : 326.63 g/mol
The presence of the pyridine ring and carbamimidothioate moiety suggests potential interactions with biological macromolecules, particularly DNA and proteins.
Biological Activity Overview
Research into palladium(II) complexes indicates that they may exhibit cytotoxic properties against various cancer cell lines. The following sections summarize key findings from studies on the biological activity of palladium complexes similar to the compound .
Cytotoxicity Studies
- MTT Assay Results : A study assessing various Pd(II) complexes found that their cytotoxicity was cell-specific and time-dependent. The MTT assay indicated varying degrees of cytotoxicity across different cancer cell lines (MCF7, CCRF-SB, PC3) when treated with these complexes .
- Comparative Analysis : In vitro tests showed that certain palladium complexes exhibited cytotoxicity levels significantly lower than the reference drug cisplatin. For instance, some complexes demonstrated about three to four times less activity against P388 neoplastic cells compared to cisplatin .
The mechanisms through which palladium complexes exert their biological effects are still being elucidated. However, several hypotheses include:
- DNA Interaction : Palladium complexes may bind to DNA, disrupting replication and transcription processes. This interaction is hypothesized to be similar to that observed with platinum-based drugs .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that palladium complexes can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies highlight the potential of palladium(II) complexes in cancer therapy:
- Study on Anticancer Activity : A comprehensive study evaluated the anticancer properties of various Pd(II) complexes against human cancer cell lines. Results indicated selective cytotoxicity towards specific cell types, reinforcing the need for targeted therapeutic approaches .
- Mechanistic Insights : Another investigation focused on the mechanistic pathways involved in the cytotoxic effects of palladium complexes. It was found that certain ligands enhanced the anticancer activity by facilitating better cellular uptake and targeted delivery .
Data Summary
The following table summarizes key findings from various studies on the biological activity of palladium(II) complexes:
Complex Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
PdCl2(XnPy)2 | MCF7 | 15 | DNA binding |
Pd(II)-Complex 13 | P388 | 20 | ROS generation |
Pd(II)-Complex 21 | CCRF-SB | 30 | Apoptosis induction |
Palladium(2+), N'-[pyridin-2-yl…] | Not yet tested | N/A | Hypothesized DNA interaction |
Properties
Molecular Formula |
C8H8ClN3PdS |
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Molecular Weight |
320.11 g/mol |
IUPAC Name |
chloropalladium(1+);(1E)-1-[(E)-pyridin-2-ylmethylidenehydrazinylidene]-1-sulfidoethane |
InChI |
InChI=1S/C8H9N3S.ClH.Pd/c1-7(12)11-10-6-8-4-2-3-5-9-8;;/h2-6H,1H3,(H,11,12);1H;/q;;+2/p-2/b10-6+;; |
InChI Key |
QDVAVXDSJVXUBO-DOLBFOAYSA-L |
Isomeric SMILES |
C/C(=N\N=C\C1=CC=CC=N1)/[S-].Cl[Pd+] |
Canonical SMILES |
CC(=NN=CC1=CC=CC=N1)[S-].Cl[Pd+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.